Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane
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Overview
Description
Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a chloro-fluorophenoxy moiety, and dimethylsilane. This compound is of interest in organic synthesis due to its unique structural features, which allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 3-chloro-2-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-chloro-2-fluorophenol+tert-butylchlorodimethylsilane→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions:
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form the corresponding silanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alkoxides, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis Conditions: Aqueous acids or bases.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenoxy compounds.
Oxidation Products: Phenoxy derivatives with additional functional groups.
Hydrolysis Products: Silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to modify drug molecules, improving their pharmacokinetic properties such as bioavailability and metabolic stability. The presence of fluorine can significantly alter the biological activity of compounds, making it a valuable tool in drug design.
Industry: In the materials science industry, this compound is used in the synthesis of silicon-based polymers and resins. These materials are known for their thermal stability, chemical resistance, and mechanical properties, making them suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions. In drug design, the fluorine atom can enhance the binding affinity of the compound to its target proteins, while the silicon moiety can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Tert-butyl(3-chlorophenoxy)dimethylsilane
- Tert-butyl(3-fluorophenoxy)dimethylsilane
- Tert-butyl(2-chloro-3-fluorophenoxy)dimethylsilane
Comparison: Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This dual substitution can significantly influence the compound’s reactivity and the properties of the resulting products. Compared to tert-butyl(3-chlorophenoxy)dimethylsilane and tert-butyl(3-fluorophenoxy)dimethylsilane, the dual substitution provides a balance of electronic effects that can be advantageous in specific synthetic applications. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl-(3-chloro-2-fluorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSWLEIWWDTICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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